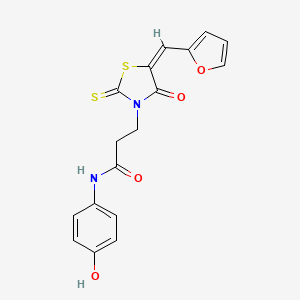
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, characterized by a furan moiety and an amide group. The synthesis typically involves multi-step reactions that include the formation of the thiazolidine ring and subsequent functionalization to introduce the furan and hydroxyphenyl groups.
Key Steps in Synthesis:
- Formation of the Thiazolidinone Core : Initial cyclization of thioamide and carbonyl compounds.
- Furan Substitution : Condensation reactions to integrate the furan moiety.
- Amide Formation : Coupling reactions to attach the hydroxyphenyl group.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives of thiazolidinones, including this compound, demonstrate significant antiproliferative effects on various cancer cell lines. For instance, derivatives with electron-donating groups have been linked to enhanced cytotoxicity against human leukemia cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5e | 20 | K562 |
| 5f | 25 | HL-60 |
The mechanism of action appears to involve apoptosis induction, as evidenced by assays such as LDH release and flow cytometry analysis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While some derivatives showed moderate activity against bacterial strains, others were less effective compared to established antibiotics.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound includes high gastrointestinal absorption and moderate bioavailability, making it a candidate for oral administration.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Lipinski Rule | Yes |
| Bioavailability Score | 0.56 |
Case Studies
Several studies have focused on the biological activity of similar thiazolidinone compounds:
- Study on Anticancer Effects : A group of thiazolidinone derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. The presence of specific substituents influenced their efficacy significantly .
- Antimicrobial Evaluations : Compounds with similar structural motifs were tested against various pathogens, revealing a spectrum of antimicrobial activity that suggests potential for further development in treating infections .
特性
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-12-5-3-11(4-6-12)18-15(21)7-8-19-16(22)14(25-17(19)24)10-13-2-1-9-23-13/h1-6,9-10,20H,7-8H2,(H,18,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKSRWZGDQYFIB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













